Hydrogen-Bond Donor Count Doubles That of Deoxy and Methyl Analogs, Altering Solubility and Recognition Profile
The target compound possesses 2 hydrogen-bond donor (HBD) sites (4-OH and 5-CH2OH), compared to only 1 HBD for both 4-(hydroxymethyl)furan-2(5H)-one (CAS 80904-75-2) and 4-hydroxy-5-methylfuran-2(5H)-one (CAS 22885-98-9) [1][2]. This doubling of HBD count, combined with 4 hydrogen-bond acceptor (HBA) sites, yields a total HBD+HBA count of 6, versus 4 for each comparator. The higher HBD count predicts increased aqueous solubility and stronger intermolecular hydrogen-bonding capacity, relevant for crystallisation behaviour, protein-ligand interactions, and formulation development. This difference is intrinsic to the molecular formula (C5H6O4 vs. C5H6O3) and cannot be bridged by formulation adjustment.
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 2 HBD (4-OH and 5-CH2OH) |
| Comparator Or Baseline | 4-(Hydroxymethyl)furan-2(5H)-one (CAS 80904-75-2): 1 HBD; 4-Hydroxy-5-methylfuran-2(5H)-one (CAS 22885-98-9): 1 HBD |
| Quantified Difference | +1 HBD (100% increase vs. comparators); HBD+HBA total: 6 vs. 4 |
| Conditions | Computed molecular descriptors (PubChem, Cactvs 3.4.6.11) |
Why This Matters
A doubling of hydrogen-bond donor count fundamentally alters solubility, crystal engineering outcomes, and molecular recognition—parameters that directly govern compound handling, formulation feasibility, and assay behaviour.
- [1] PubChem. (2025). Compound Summary for CID 67164676: 4-hydroxy-5-hydroxymethylfuran-2(5H)-one. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/67164676 View Source
- [2] PubChem. (2025). Compound Summary for CID 157706: 4-(hydroxymethyl)furan-2(5H)-one. National Center for Biotechnology Information. View Source
